

# Gadopiclenol: A Technical Deep Dive into Reducing Gadolinium Exposure in MRI

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |  |  |  |
|----------------------|--------------|-----------|--|--|--|
| Compound Name:       | Gadopiclenol |           |  |  |  |
| Cat. No.:            | B1258881     | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

The advent of **gadopiclenol** marks a significant advancement in the field of gadolinium-based contrast agents (GBCAs), offering the potential to substantially reduce patient exposure to gadolinium without compromising diagnostic efficacy. This technical guide provides a comprehensive overview of **gadopiclenol**, focusing on its physicochemical properties, pharmacokinetic profile, and the pivotal clinical evidence that supports its dose-sparing capabilities.

# Core Principles: High Relaxivity and Macrocyclic Stability

**Gadopiclenol**'s innovative design centers on two key features: high relaxivity and a macrocyclic chelate structure. The high relaxivity of **gadopiclenol**, approximately twice that of standard GBCAs, allows for comparable or even superior contrast enhancement at a reduced dose.[1][2] This heightened efficiency is a critical step forward in mitigating concerns associated with gadolinium retention in the body.[3]

The macrocyclic structure of **gadopiclenol** ensures high kinetic and thermodynamic stability, minimizing the release of free gadolinium ions, which are known to be toxic.[4] This structural integrity is a crucial safety feature, particularly for patients requiring repeated contrastenhanced examinations.



# **Quantitative Data Summary**

The following tables summarize the key quantitative data for **gadopiclenol** in comparison to other commonly used GBCAs.

Table 1: Physicochemical and Pharmacokinetic Properties

| Parameter                                | Gadopiclenol                                            | Gadobutrol                            | Gadoterate<br>Meglumine               | Gadobenate<br>Dimeglumine             |
|------------------------------------------|---------------------------------------------------------|---------------------------------------|---------------------------------------|---------------------------------------|
| Structure Type                           | Macrocyclic                                             | Macrocyclic                           | Macrocyclic                           | Linear (with some protein binding)    |
| Recommended<br>Dose                      | 0.05 mmol/kg[5]<br>[6]                                  | 0.1 mmol/kg                           | 0.1 mmol/kg                           | 0.1 mmol/kg                           |
| r1 Relaxivity (in human serum at 1.5T)   | ~12.8 mM <sup>-1</sup> s <sup>-1</sup><br>(at 1.41T)[7] | ~5.2 mM <sup>-1</sup> s <sup>-1</sup> | ~3.6 mM <sup>-1</sup> s <sup>-1</sup> | ~6.3 mM <sup>-1</sup> s <sup>-1</sup> |
| Plasma<br>Elimination Half-<br>life (t½) | 1.5 - 2.0 hours[8]<br>[9]                               | ~1.7 hours                            | ~1.6 hours                            | ~1.2 hours                            |
| Excretion                                | >98% renal<br>(unchanged)<br>within 48<br>hours[5][7]   | >95% renal<br>(unchanged)             | >95% renal<br>(unchanged)             | Primarily renal                       |
| Protein Binding                          | No[4]                                                   | No                                    | No                                    | Yes (transient)                       |

Table 2: Comparative Efficacy in Clinical Trials (PICTURE & PROMISE)



| Clinical Trial      | Indication                                                         | Gadopiclenol<br>Dose | Comparator<br>Dose        | Primary<br>Endpoint<br>Outcome                                      |
|---------------------|--------------------------------------------------------------------|----------------------|---------------------------|---------------------------------------------------------------------|
| PICTURE[10][11]     | Central Nervous<br>System (CNS)<br>Lesions                         | 0.05 mmol/kg         | Gadobutrol 0.1<br>mmol/kg | Non-inferiority for<br>lesion<br>visualization<br>criteria met.[10] |
| PROMISE[12]<br>[13] | Body Imaging (Head/Neck, Thorax, Abdomen, Pelvis, Musculoskeletal) | 0.05 mmol/kg         | Gadobutrol 0.1<br>mmol/kg | Non-inferiority for lesion visualization parameters met. [13]       |

## **Experimental Protocols of Key Clinical Trials**

The PICTURE and PROMISE trials were pivotal in establishing the efficacy and safety of a reduced dose of **gadopiclenol**. Both were designed as prospective, multicenter, double-blind, randomized, intra-individual crossover studies.

## **PICTURE Trial (CNS Imaging)**

- Objective: To demonstrate the non-inferiority of **gadopiclenol** (0.05 mmol/kg) to gadobutrol (0.1 mmol/kg) for the visualization of CNS lesions.[11]
- Study Population: 256 adult patients with known or highly suspected CNS lesions.[10]
- Methodology:
  - Patients underwent two separate MRI examinations within a 2 to 14-day window to allow for contrast agent washout.[11]
  - In a randomized order, each patient received an intravenous injection of gadopiclenol
     (0.05 mmol/kg) for one MRI and gadobutrol (0.1 mmol/kg) for the other.
  - Unenhanced and contrast-enhanced MRI scans were acquired during each session.



 Three blinded, independent readers evaluated the images for three lesion visualization criteria: lesion border delineation, internal morphology, and contrast enhancement.[14]

## • Endpoints:

- Primary: Non-inferiority of gadopiclenol to gadobutrol for the three lesion visualization criteria.
- Secondary: Superiority of contrast-enhanced MRI with gadopiclenol over unenhanced MRI.

## **PROMISE Trial (Body Imaging)**

- Objective: To assess the non-inferiority of gadopiclenol (0.05 mmol/kg) compared to gadobutrol (0.1 mmol/kg) for lesion visualization in various body regions.[15]
- Study Population: 273 adult patients referred for contrast-enhanced MRI of the head and neck, thorax, abdomen, pelvis, or musculoskeletal system.[13]

### Methodology:

- Similar to the PICTURE trial, patients underwent two separate MRI examinations with a crossover design.
- Patients were randomly assigned to receive either gadopiclenol (0.05 mmol/kg) followed by gadobutrol (0.1 mmol/kg) in the second examination, or vice versa.
- Blinded readers, with expertise in the respective body regions, evaluated the images
   based on border delineation, internal morphology, and visual contrast enhancement.[13]

#### Endpoints:

- Primary: To establish the non-inferiority of gadopiclenol at half the dose of gadobutrol for the specified visualization parameters.
- Secondary: To demonstrate the superiority of gadopiclenol-enhanced imaging over unenhanced images.



## **Visualizing the Core Concepts**

The following diagrams illustrate the fundamental principles and workflows discussed in this guide.



Click to download full resolution via product page

Caption: The molecular structure of **gadopiclenol** promotes efficient T1 relaxation, leading to enhanced MRI signal.





Click to download full resolution via product page

Caption: Crossover design of the PICTURE and PROMISE clinical trials comparing **gadopiclenol** and gadobutrol.



Click to download full resolution via product page



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. pubs.rsna.org [pubs.rsna.org]
- 2. Contrast-to-Dose Relationship of Gadopiclenol, an MRI Macrocyclic Gadolinium-based Contrast Agent, Compared with Gadoterate, Gadobenate, and Gadobutrol in a Rat Brain Tumor Model PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. Physicochemical and Pharmacokinetic Profiles of Gadopiclenol: A New Macrocyclic Gadolinium Chelate With High T1 Relaxivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. braccomr.com [braccomr.com]
- 6. Preclinical Safety Assessment of Gadopiclenol: A High-Relaxivity Macrocyclic Gadolinium-Based MRI Contrast Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics, Safety, and Efficacy of Gadopiclenol in Pediatric Patients Aged 2 to 17 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of Pharmacokinetic, Pharmacodynamic Profile, and Tolerance of Gadopiclenol, A New High Relaxivity GBCA, in Healthy Subjects and Patients With Brain Lesions (Phase I/IIa Study) PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and safety of gadopiclenol in Japanese healthy volunteers PMC [pmc.ncbi.nlm.nih.gov]
- 10. itnonline.com [itnonline.com]
- 11. Efficacy and Safety of Gadopiclenol for Contrast-Enhanced MRI of the Central Nervous System: The PICTURE Randomized Clinical Trial PMC [pmc.ncbi.nlm.nih.gov]
- 12. bracco.com [bracco.com]
- 13. appliedradiology.com [appliedradiology.com]
- 14. Efficacy and Safety of Gadopiclenol for Contrast-Enhanced MRI of the Central Nervous System [ouci.dntb.gov.ua]
- 15. pubs.rsna.org [pubs.rsna.org]



 To cite this document: BenchChem. [Gadopiclenol: A Technical Deep Dive into Reducing Gadolinium Exposure in MRI]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1258881#gadopiclenol-s-potential-for-reducing-gadolinium-exposure]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com